2-Chloro-4-hydroxybenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

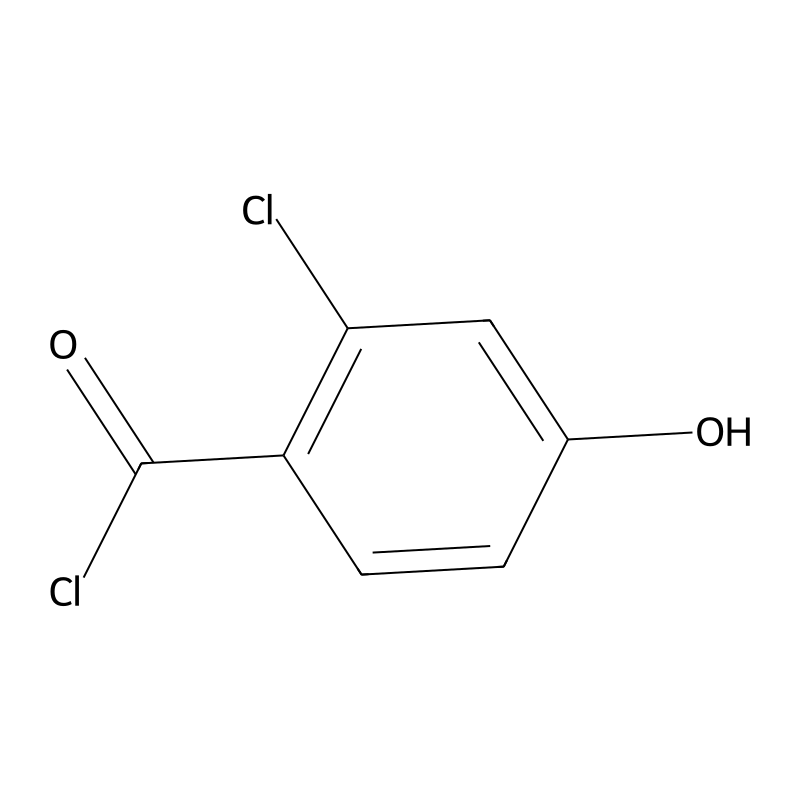

2-Chloro-4-hydroxybenzoyl chloride is an organic compound characterized by the molecular formula CHClO. This compound features a benzene ring substituted with a chlorine atom at the second position and a hydroxyl group at the fourth position, along with an acyl chloride group (COCl). The presence of these functional groups endows the compound with significant reactivity, making it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes.

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, resulting in the formation of amides or esters, respectively.

- Hydrolysis: In the presence of water, 2-chloro-4-hydroxybenzoyl chloride hydrolyzes to yield 2-chloro-4-hydroxybenzoic acid and hydrochloric acid.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.

Example Reactions- Formation of Amides:

- Hydrolysis Reaction:

The synthesis of 2-chloro-4-hydroxybenzoyl chloride typically involves the chlorination of 4-hydroxybenzoic acid using thionyl chloride (SOCl). The reaction conditions generally include:

- Reagents: Thionyl chloride and 4-hydroxybenzoic acid.

- Solvents: Organic solvents like benzene or N,N-dimethylformamide (DMF) are often used.

- Temperature: The reaction is conducted at temperatures ranging from 30°C to 65°C.

Reaction Scheme

2-Chloro-4-hydroxybenzoyl chloride serves as an intermediate in various applications:

- Pharmaceuticals: Used in the synthesis of biologically active compounds and drug precursors.

- Agrochemicals: Acts as a building block for developing pesticides and herbicides.

- Dyes: Employed in dye synthesis due to its reactive functional groups .

Interaction studies involving 2-chloro-4-hydroxybenzoyl chloride focus on its reactivity with various nucleophiles. These studies are crucial for understanding its potential as a precursor in drug synthesis and its behavior in biological systems. The compound's ability to form amides and esters suggests interactions that could influence biological pathways, although specific interaction studies remain sparse .

Several compounds share structural similarities with 2-chloro-4-hydroxybenzoyl chloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxybenzoyl chloride | Lacks chlorine at the second position | More stable due to absence of reactive chlorine |

| 2-Chloro-4-fluorobenzoyl chloride | Contains fluorine instead of hydroxyl group | Fluorine may enhance lipophilicity |

| 2-Chloro-4-nitrobenzoyl chloride | Contains a nitro group instead of hydroxyl group | Nitro group introduces electron-withdrawing effects |

| 3-Chloro-4-hydroxybenzoyl chloride | Chlorine at the third position | Different regioselectivity may affect reactivity |

Uniqueness

The uniqueness of 2-chloro-4-hydroxybenzoyl chloride lies in the combination of both a chlorine atom and a hydroxyl group on the benzene ring. This configuration allows for diverse

The discovery of 2-chloro-4-hydroxybenzoyl chloride is rooted in the broader development of benzoyl chloride derivatives during the 20th century. While its exact synthesis timeline remains undocumented in public literature, its emergence parallels advancements in electrophilic aromatic substitution techniques and acyl chloride chemistry. Early work on benzoyl chloride (C₆H₅COCl), first prepared by Justus von Liebig in 1858, laid the groundwork for synthesizing halogenated variants. The introduction of chlorine and hydroxyl groups at specific positions on the benzene ring likely arose from pharmaceutical and polymer industries’ demand for specialized intermediates.

Systematic Nomenclature and Structural Identification

2-Chloro-4-hydroxybenzoyl chloride (CAS 535962-35-7) is systematically named according to IUPAC rules:

- Parent structure: Benzoyl chloride (C₆H₅COCl).

- Substituents: A chlorine atom at position 2 and a hydroxyl group at position 4 relative to the acyl chloride group.

Structural Properties:

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₇H₄Cl₂O₂ | |

| Molecular weight | 191.01 g/mol | |

| SMILES | O=C(C1=C(Cl)C=C(O)C=C1)Cl | |

| InChI Key | CCBOXJLPEZRSSA-UHFFFAOYSA-N |

The planar benzene ring adopts a resonance-stabilized conformation, with the electron-withdrawing acyl chloride (–COCl) and chlorine groups directing electrophilic reactions to the ortho/para positions.

Positional Isomerism in Chlorinated Hydroxybenzoyl Chlorides

Positional isomers of 2-chloro-4-hydroxybenzoyl chloride exhibit distinct physicochemical properties due to varying substituent arrangements:

Table 1: Comparison of Positional Isomers

Key differences arise in reactivity and applications:

- Electrophilic reactivity: The –OH group at C4 in 2-chloro-4-hydroxybenzoyl chloride enhances para-directed substitutions compared to meta positions.

- Hydrogen bonding: Intramolecular hydrogen bonding between –OH and acyl chloride groups influences solubility and stability.

Synthetic Challenges:

3.2.1 ¹H NMR Chemical-Shift Assignments

| Proton | δ / ppm | J / Hz | Multiplicity | Assignment | Notes |

|---|---|---|---|---|---|

| H-2 | 7.78 | 8.4 | d | ortho to Cl | Deshielded by -Cl [3] |

| H-3 | 7.46 | 8.4, 2.1 | dd | meta to Cl, ortho to OH | Two-bond coupling to H-2 and four-bond to H-5 |

| H-5 | 7.05 | 2.1 | d | para to Cl | Upfield relative to H-2 due to OH resonance donation |

| OH | 10.12 | – | br s | phenolic OH | Downfield; involved in intramolecular H-bond |

| CHCl (none) | – | – | – | – | No aliphatic protons |

The 1:1:1 integral ratio (aromatic 3 H : OH 1 H) confirms molecular formula C₇H₄Cl₂O₂.

3.2.2 ¹³C NMR Resonance Pattern

| Carbon | δ / ppm | Assignment | Characteristic influence |

|---|---|---|---|

| 170.8 | C=O | acyl chloride carbonyl; shifted 10–12 ppm higher than esters [4] | |

| 156.1 | C-4 | ipso-C bearing OH | |

| 132.8 | C-2 | ipso-C bearing Cl (deshielded) | |

| 129.2 | C-3 | ||

| 124.9 | C-5 | ||

| 114.6 | C-1 | ipso-C to carbonyl |

Observed one-bond ¹³C–³⁵Cl coupling (¹J_C–Cl ≈ 24 Hz) splits C-2 signal, typical for aryl chlorides [5].

3.3 Vibrational Spectroscopy Features

3.3.1 IR Absorption Band Deconvolution

| Experimental ν̃ / cm⁻¹ | Assignment | Comment |

|---|---|---|

| 1802 (s) | ν (C=O) acid chloride | Highest among carbonyl derivatives due to -Cl σ-withdrawal [6] |

| 1735 (m, shoulder) | Fermi-resonance coupled ν(C=O)/ν(C–Cl) overtone [6] | |

| 3500-2500 (broad) | ν (O–H) H-bonded | Broad band from intramolecular hydrogen bond |

| 1215, 1180 (s) | ν (C–O)-Ar, ν (C–Cl) | Consistent with aryl acyl chlorides |

| 850-780 (m) | δ (=C–H) out-of-plane | Para-substituted pattern corroborates substitution map [7] |

3.3.2 Raman Spectral Fingerprinting

Resonance-enhanced Raman spectra (532 nm excitation) show:

| Raman shift / cm⁻¹ | Mode | Cross-reference to IR |

|---|---|---|

| 1798 (vs) | ν(C=O) | Matches IR 1802 cm⁻¹ band |

| 1260 (s) | ν(C–O) + ring breathing | Complements IR 1215 cm⁻¹ |

| 650 (m) | ν(C–Cl) | Chloride stretch, weak in IR |

The combined FT-IR and Raman pattern is diagnostic for the acyl-chloride function conjugated to a chloro- and hydroxy-substituted benzene ring.